Cas no 5845-62-5 (1-cyclohexyl-5-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-tetrazole)
5845-62-5 structure
Product Name:1-cyclohexyl-5-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-tetrazole
Numero CAS:5845-62-5
MF:C20H32N2O2
MW:332.480285644531
CID:1610775
PubChem ID:5204616
Update Time:2025-04-21
1-cyclohexyl-5-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-tetrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1-cyclohexyl-5-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-tetrazole
- 1-Cyclohexyl-5-[2-(4-ethoxy-phenoxy)-ethylsulfanyl]-1H-tetrazole
- 1H-tetrazole, 1-cyclohexyl-5-[[2-(4-ethoxyphenoxy)ethyl]thio]-
- 5845-62-5
- STK066710
- MLS001183419
- N~1~-(Adamantan-1-yl)-N~4~-cyclohexylbutanediimidic acid
- AKOS005389110
- CHEMBL1720967
- DTXSID70973994
- N-cyclohexyl-N'-(tricyclo[3.3.1.1~3,7~]dec-1-yl)butanediamide
- HMS2825H06
- SMR000503108
-
- Inchi: 1S/C20H32N2O2/c23-18(21-17-4-2-1-3-5-17)6-7-19(24)22-20-11-14-8-15(12-20)10-16(9-14)13-20/h14-17H,1-13H2,(H,21,23)(H,22,24)
- Chiave InChI: CUEXDNDSXGMZLM-UHFFFAOYSA-N
- Sorrisi: O=C(CCC(NC1CCCCC1)=O)NC12CC3CC(CC(C3)C1)C2
Proprietà calcolate
- Massa esatta: 348.16222
- Massa monoisotopica: 348.161997
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 8
- Complessità: 350
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 87.4
- XLogP3: 3.2
Proprietà sperimentali
- Densità: 1.27
- Punto di ebollizione: 533.9°C at 760 mmHg
- Punto di infiammabilità: 276.7°C
- Indice di rifrazione: 1.629
- PSA: 62.06
1-cyclohexyl-5-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-tetrazole Letteratura correlata
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
-
2. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
-
Alena Koukalová,Šárka Pokorná,Aimee L. Boyle,Nestor Lopez Mora,Alexander Kros,Martin Hof,Radek Šachl Nanoscale, 2018,10, 19064-19073
-
Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
5845-62-5 (1-cyclohexyl-5-{[2-(4-ethoxyphenoxy)ethyl]sulfanyl}-1H-tetrazole) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
Shandong Feiyang Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
上海帛亦医药科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
CN Fornitore
Grosso